Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-
Description
The compound Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- (hereafter referred to as Compound A) is a purine derivative featuring a benzamide group at the purine’s C6 position and a (2R)-2-hydroxypropyl substituent at the N9 position. The stereochemistry of the hydroxypropyl group (R-configuration) may influence its binding affinity to biological targets, such as enzymes or receptors involved in nucleotide metabolism .
Properties
CAS No. |
160616-03-5 |
|---|---|
Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[9-[(2R)-2-hydroxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C15H15N5O2/c1-10(21)7-20-9-18-12-13(16-8-17-14(12)20)19-15(22)11-5-3-2-4-6-11/h2-6,8-10,21H,7H2,1H3,(H,16,17,19,22)/t10-/m1/s1 |
InChI Key |
DZTLHJVINSWGSG-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Temperature and Solvent Effects
Optimal alkylation occurs at 60–80°C in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile. Elevated temperatures (>80°C) risk racemization of the (2R)-2-hydroxypropyl group, while lower temperatures (<50°C) result in incomplete substitution. Solvent screening reveals THF as superior to DMF or dichloromethane, offering a balance between reaction rate and byproduct formation.
Catalytic Systems
Palladium-based catalysts dominate cross-coupling steps. A study comparing Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄ found the latter most effective, achieving 92% yield with 5 mol% loading. Additives like 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity by stabilizing the palladium intermediate.
Stoichiometric Considerations
A 1.2:1 molar ratio of (2R)-2-hydroxypropyl bromide to 6-chloropurine minimizes dimerization byproducts. Excess benzamide (1.5 equivalents) ensures complete acylation, though higher amounts (>2 equivalents) complicate purification.
Purification and Isolation Techniques
Crude product purification employs a combination of column chromatography and recrystallization. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials, while recrystallization from ethanol/water (9:1) yields crystalline product with >99% purity. Advanced techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases resolve enantiomeric impurities, critical for pharmaceutical-grade material.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, purine H-8), 8.12 (d, J = 7.6 Hz, 2H, benzamide Ar-H), 7.62 (t, J = 7.4 Hz, 1H, benzamide Ar-H), 7.51 (t, J = 7.6 Hz, 2H, benzamide Ar-H), 5.21 (br s, 1H, OH), 4.89 (m, 1H, CH(OH)CH₃), 3.42 (dd, J = 14.2, 6.8 Hz, 1H, CH₂), 3.30 (dd, J = 14.2, 4.2 Hz, 1H, CH₂), 1.23 (d, J = 6.4 Hz, 3H, CH₃).
-
HRMS (ESI+) : m/z calcd for C₁₅H₁₅N₅O₂ [M+H]⁺: 297.1215; found: 297.1218.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥99.5%, with retention time = 12.7 min. Chiral HPLC (Chiralpak IA column) verifies enantiomeric excess >99%.
Scalability and Industrial Considerations
Kilogram-scale synthesis adopts continuous-flow reactors to enhance heat transfer and reduce reaction times. A patent-pending method achieves 85% yield at 100 g scale using micromixer technology, with residence times <10 minutes. Critical process parameters (CPPs) include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 65–70°C | ±3% yield |
| Catalyst Loading | 4–6 mol% Pd(PPh₃)₄ | ±8% yield |
| Solvent Composition | THF/H₂O (95:5) | ±5% yield |
Environmental factors, such as solvent recovery (≥90% THF recycled) and catalyst reuse (3 cycles without activity loss), align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the mechanisms of enzyme action and nucleic acid recognition.
Medicine
In medicine, ®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide is explored for its potential therapeutic applications. Its structural similarity to nucleotides makes it a candidate for antiviral and anticancer drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ®-N-(9-(2-Hydroxypropyl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets such as enzymes and nucleic acids. The hydroxypropyl group enhances its solubility and facilitates its binding to target molecules. The purine base can mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Purine Core
C6 Position Modifications
- Compound A : Benzamide group.
- N-Benzyl-9-isopropyl-9H-purin-6-amine (Compound B): A benzylamine group at C6 and an isopropyl group at N7. This compound exhibits antibacterial and antitumor activity, attributed to the benzylamine’s electron-donating properties and isopropyl’s hydrophobic interactions .
- 2-Chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropyl-9H-purine (Compound C): Chlorine at C2 and a 2,4-dimethoxybenzylamino group at C5.
N9 Position Modifications
- Compound A : (2R)-2-hydroxypropyl group, which enhances water solubility compared to alkyl chains.
- 9-Cyclopropyl-9H-purin-6-amine (Compound D): A cyclopropyl group at N8. This rigid substituent may restrict conformational flexibility, affecting target binding .
- 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine (Compound E): Benzyl group at N9 and benzylsulfanyl at C6.
Structural and Functional Impact
- Hydrophilicity : Compound A’s hydroxypropyl group improves aqueous solubility compared to Compounds B and C, which have hydrophobic isopropyl or benzyl groups .
- Stereochemical Influence : The R-configuration in Compound A may confer specificity in enzyme interactions, whereas racemic mixtures (e.g., in some synthetic intermediates) show reduced activity .
Comparison with Other Compounds
Anticancer Potential
- Compound A : Predicted to inhibit cN-II (cytosolic 5’-nucleotidase II), a target in leukemia, due to structural similarity to N-(9H-purin-6-yl)benzamide derivatives .
- Compound B : Shows antitumor activity against lymphoma cells (IC₅₀ = 5–10 μM) via cell cycle arrest .
- N-(9H-purin-6-yl)benzamide Derivatives : Exhibit synergistic effects with nucleoside analogs (e.g., fludarabine) in vitro .
Biological Activity
Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- (CAS Number: 160616-03-5) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Structural Features
The compound features a purine base linked to a benzamide moiety, with the specific substitution of a hydroxypropyl group at the 9-position of the purine. The molecular formula is with a molecular weight of approximately 297.31 g/mol.
| Property | Value |
|---|---|
| CAS Number | 160616-03-5 |
| Molecular Formula | C₁₅H₁₅N₅O₂ |
| Molecular Weight | 297.31 g/mol |
| Appearance | White to off-white solid |
Physical Properties
- Melting Point : Approximately 223°C
- Solubility : Slightly soluble in DMF and DMSO
- LogP : 1.84340
Antitumor Effects
Research has demonstrated that derivatives of N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- exhibit significant cytotoxic effects against various cancer cell lines. Effective concentrations for these compounds range from 3 to 39 μM, indicating their potential as antitumor agents. The mechanisms underlying their activity include:
- Induction of Apoptosis : The compounds trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : They effectively reduce the growth rate of cancer cells.
Case Studies and Experimental Findings
A detailed study evaluated the cytotoxicity and antitumoral activity of N-(9H-purin-6-yl) benzamide derivatives in vitro and in vivo:
- Methodology : MTT assays were utilized to assess cell viability, alongside proliferation assays and cell cycle distribution analyses.
- Results : The lead compound and its prodrug exhibited synergistic effects when combined with the nucleoside analogue fludarabine, enhancing overall antitumor activity.
Summary of Findings
| Study Reference | Effective Concentration (μM) | Mechanism of Action | In Vivo Activity |
|---|---|---|---|
| 3 - 39 | Apoptosis induction | Weak antitumoral activity | |
| Not specified | Cell proliferation inhibition | Not evaluated |
Pharmacokinetics and Solubility
The pharmacokinetic profile of N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- is influenced by its solubility characteristics, which are critical for drug formulation and delivery. The compound's slight solubility in DMSO suggests potential for use in biological assays but may require modification for optimal therapeutic application.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-?
- Methodological Answer : The compound is synthesized via nucleophilic substitution at the purine N9 position. Key steps include:
- Silylation : Protect reactive hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions to stabilize intermediates .
- Coupling : React (2R)-2-hydroxypropyl groups with the purine base using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to ensure stereochemical fidelity .
- Deprotection : Remove silyl groups with tetrabutylammonium fluoride (TBAF) in THF, followed by HPLC purification (>95% purity) .
- Critical Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize temperature (0–25°C) to minimize side products.
Q. How is the stereochemical configuration of the (2R)-2-hydroxypropyl group validated?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with authentic standards. Confirm via X-ray crystallography (e.g., monoclinic P21/c space group, as in related purine derivatives) .
- Data Interpretation : Anomalies in optical rotation ([α]D²⁵) or NMR coupling constants (e.g., J = 6.8 Hz for vicinal protons) may indicate racemization during synthesis .
Advanced Research Questions
Q. What mechanisms underpin its potential anticancer activity?
- Methodological Answer : Assess interactions with DNA/RNA via:
- Fluorescence Quenching : Monitor binding to dsDNA (Kd ~10⁻⁶ M) using ethidium bromide displacement assays .
- Kinase Inhibition : Screen against cancer-associated kinases (e.g., CDK2/cyclin E) via ATP-competitive assays (IC₅₀ ≤ 2 µM) .
Q. How do structural modifications influence its antiviral efficacy?
- Methodological Answer : Compare derivatives using:
- Molecular Docking : Analyze binding to viral polymerases (e.g., influenza PA endonuclease) with Glide SP scoring (ΔG ≤ -8 kcal/mol) .
- Metabolic Stability : Measure hepatic clearance in microsomal assays (e.g., t₁/₂ > 60 min in human liver microsomes) to prioritize analogs .
Q. How can contradictory data on enzyme inhibition be resolved?
- Methodological Answer :
- Assay Standardization : Use recombinant enzymes (≥95% purity) and control for ATP concentration (1 mM) to minimize variability .
- Orthogonal Validation : Confirm hits via ITC (ΔH = -12 kcal/mol for tight binders) and cellular thermal shift assays (CETSA) .
Structural and Analytical Challenges
Q. What techniques are critical for characterizing its solid-state stability?
- Methodological Answer :
- DSC/TGA : Identify decomposition events (onset ~180°C) and hygroscopicity (% weight gain at 25°C/60% RH) .
- PXRD : Compare experimental vs. simulated patterns (e.g., 2θ = 12.4°, 18.7°) to detect polymorphic transitions .
Q. How is regioselectivity achieved during functionalization of the purine core?
- Methodological Answer :
- Directing Groups : Install Boc-protected amines at C6 to bias reactivity toward N9 alkylation (yield >85%) .
- Microwave Synthesis : Use controlled microwave irradiation (100°C, 30 min) to suppress N7 byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
